molecular formula C20H23N5O4 B2388921 3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896828-46-9

3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2388921
CAS No.: 896828-46-9
M. Wt: 397.435
InChI Key: CPQKRGQDRCTQLL-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical reagent offered for research purposes exclusively. This compound belongs to the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione class of molecules, which are the subject of ongoing scientific investigation in preclinical settings. While the specific data for this analog is limited, research on structurally related compounds within this class has demonstrated significant potential in neuroscience, particularly as ligands for the serotonin 5-HT1A receptor . The 5-HT1A receptor is a well-established target for the development of novel antidepressant and anxiolytic therapeutics . Compounds with this core structure have been shown to exhibit high affinity for the 5-HT1A receptor and function as partial agonists, which may contribute to an antidepressant-like activity in animal models . The specific structural features of this reagent, including the 2-methoxyphenyl and 3-hydroxypropyl substituents, provide a unique profile for researchers exploring structure-activity relationships (SAR) to optimize receptor selectivity, functional activity, and pharmacokinetic properties. This product is intended to support such advanced in vitro and in vivo pharmacological studies in the pursuit of new central nervous system (CNS) active agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-hydroxypropyl)-6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-13(2)25-16-17(22(3)20(28)23(18(16)27)10-7-11-26)21-19(25)24(12)14-8-5-6-9-15(14)29-4/h5-6,8-9,26H,7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQKRGQDRCTQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H23N5O4C_{20}H_{23}N_{5}O_{4} with a molecular weight of approximately 397.435 g/mol. Its structure features a purine core with various functional groups that enhance its biological activity.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC20H23N5O4C_{20}H_{23}N_{5}O_{4}
Molecular Weight397.435 g/mol
IUPAC NameThis compound
Structural FeaturesHydroxypropyl and methoxyphenyl groups

Antidepressant and Anxiolytic Effects

Recent studies have indicated that imidazopurines exhibit antidepressant properties. For instance, research involving related compounds has shown significant affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential applications in treating mood disorders. The compound's structural similarities with known antidepressants imply it may also act as a phosphodiesterase (PDE) inhibitor, enhancing cyclic nucleotide signaling pathways associated with mood regulation .

The biological activity of this compound is likely mediated through:

  • Serotonin Receptor Modulation : Binding to serotonin receptors can influence neurotransmitter release and neuronal excitability.
  • Phosphodiesterase Inhibition : This action may lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various signaling pathways in the brain.

Cytotoxicity and Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer properties. Related imidazopurines have demonstrated cytotoxic effects on various cancer cell lines. For example, derivatives have shown IC50 values indicating effective inhibition of cell proliferation in human cancer models .

In Vitro Studies

In vitro studies have evaluated the compound's effects on cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). These studies typically assess cell viability using assays like MTT or SRB to determine cytotoxicity.

Table 2: In Vitro Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Observations
MCF-712.50Moderate cytotoxicity
NCI-H46042.30Significant inhibition

Case Studies and Research Findings

Several case studies highlight the promising biological activities of related compounds:

  • Antidepressant Activity : A study on a structurally similar imidazopurine reported significant antidepressant effects in animal models. The compound demonstrated superior efficacy compared to standard treatments like diazepam in forced swim tests .
  • Cytotoxicity Assessment : Research involving various derivatives has shown significant cytotoxic effects against multiple cancer cell lines with varying IC50 values, indicating the potential for further development as an anticancer agent .
  • Pharmacokinetics and Metabolism : Studies on metabolic stability using human liver microsomes suggest favorable pharmacokinetic profiles for certain derivatives, enhancing their potential for therapeutic use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / ID Substituents at Key Positions Melting Point (°C) Yield (%) Key Applications
Target Compound 8-(2-Methoxyphenyl), 3-(3-hydroxypropyl), 1,6,7-trimethyl N/A N/A Hypothesized kinase/receptor modulation (based on analogs)
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl analog (Compound 70, ) 8-(2-Methoxyphenyl), 1-methyl, 7-p-cyanophenyl N/A 67 Kinase inhibitor synthesis
8-(3-Methoxypropyl)-7-arylpiperazine derivative (Compound 5, ) 8-(3-Methoxypropyl), 7-[4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl], 1,3-dimethyl N/A N/A Dual 5-HT1A/D2 receptor affinity (Ki = 5–10 nM)
8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl) analog () 8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl), 1,3,7-trimethyl N/A N/A Unspecified receptor/kinase activity (structural focus)
8-(3-Fluorophenoxyethyl)-1,3-dimethyltetrahydropyrazino analog (Compound 48, ) 8-(2-(3-Fluorophenoxy)ethyl), 1,3-dimethyl 194 10 Adenosine receptor antagonism (water-soluble derivative)

Key Observations :

  • Substituent Position 8 : The 2-methoxyphenyl group (target compound) is associated with kinase inhibition, while 3-methoxypropyl or arylpiperazine chains () correlate with receptor binding .
  • Methylation Patterns : 1,3-Dimethyl derivatives (e.g., ) are common in receptor modulators, whereas 1,6,7-trimethylation (target) may reduce metabolic oxidation .
  • Hydroxypropyl vs.

Pharmacological and Receptor-Binding Profiles

Serotonin and Dopamine Receptor Modulation
  • Compound 5 (): Exhibits high affinity for 5-HT1A (Ki = 5.6 nM) and D2 receptors (Ki = 8.2 nM). The dihydroisoquinolinyl-alkyl chain at position 7 is critical for dual receptor activity .
  • Arylpiperazine Derivatives () : Derivatives like 6h (8-[3-(N4-phenyl)-piperazinylpropyl]-1,3-dimethyl) show potent 5-HT1A selectivity (Ki = 5.6 nM) but negligible D2 binding. The tricyclic core enhances antidepressant efficacy .
  • Target Compound : Lacks the arylpiperazine chain but shares the 8-aryl substitution. Its 1,6,7-trimethyl groups may reduce off-target receptor interactions compared to 1,3-dimethyl analogs .
Kinase Inhibition
  • Compound 70 (): A 8-(2-methoxyphenyl)-7-cyanophenyl derivative synthesized as a kinase inhibitor. The electron-withdrawing cyano group enhances target specificity .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis involves multi-step reactions starting from purine precursors. Key steps include:
  • Core formation : Cyclization under acidic/basic conditions to construct the imidazo[2,1-f]purine scaffold .
  • Functionalization : Introducing the 3-hydroxypropyl and 2-methoxyphenyl groups via nucleophilic substitution or coupling reactions.
  • Optimization : Use dichloromethane or ethanol as solvents at controlled temperatures (50–80°C) to enhance yield (typically 60–75%) and purity (>95%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for final isolation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) to confirm substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., [M+H]+ calculated for C₂₀H₂₄N₆O₃: 396.1902; observed: 396.1905) .
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Enhanced in polar solvents (DMSO, ethanol) due to the 3-hydroxypropyl and methoxy groups. Typical working concentrations: 10–50 mM in DMSO for in vitro assays .
  • Stability :
  • pH sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10). Use neutral buffers (PBS, pH 7.4) for biological studies .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can structural analogs be designed to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Orthogonal assays : Validate activity across multiple platforms (e.g., radioligand binding vs. functional cAMP assays for adenosine receptor targeting) .
  • SAR studies : Systematically modify substituents (e.g., replace 2-methoxyphenyl with 3-chlorophenyl) to isolate pharmacophore contributions. Use computational docking (AutoDock Vina) to predict binding affinity shifts .
  • Case Example : Substituting the 3-hydroxypropyl group with an allyl chain increased solubility but reduced adenosine A₂A receptor binding (Ki shifted from 12 nM to 85 nM) .

Q. What computational strategies are effective for predicting off-target interactions and optimizing selectivity?

  • Methodological Answer :
  • Target prediction : Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., serotonin receptors, MAO-B) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (GROMACS) to assess binding stability and water-mediated interactions .
  • Chemoproteomics : Combine activity-based protein profiling (ABPP) with LC-MS/MS to map interactomes in cellular lysates .

Q. How can researchers address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

  • Methodological Answer :
  • Microsomal stability assays : Compare metabolic clearance in human liver microsomes (HLM) vs. rodent S9 fractions to identify species-specific CYP450 interactions .
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2), plasma protein binding, and tissue distribution data to predict in vivo PK .
  • Case Study : Lower-than-expected oral bioavailability (15%) in rats was traced to efflux by P-glycoprotein; co-administration with verapamil increased AUC by 3.2-fold .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Pathway analysis : Combine RNA-seq (differential gene expression) and phosphoproteomics (LC-MS/MS) to map affected signaling cascades (e.g., MAPK/AMPK) .
  • CRISPR-Cas9 knockouts : Validate target engagement by deleting putative receptors (e.g., adenosine A₃) in cell lines and assessing activity loss .
  • Table : Key Pathways Implicated in Studies
PathwayAssay SystemObserved EffectReference
cAMP/PKAHEK293 cellsInhibition (IC₅₀ = 28 nM)
ApoptosisJurkat cellsCaspase-3 activation (EC₅₀ = 1.2 µM)

Data Contradiction Analysis

Q. How should conflicting data on the compound’s cytotoxicity across cancer cell lines be interpreted?

  • Methodological Answer :
  • Context dependency : Test in isogenic cell pairs (e.g., wild-type vs. p53-null) to isolate genetic drivers of sensitivity .
  • Microenvironment modeling : Compare 2D monolayers vs. 3D spheroids to assess hypoxia-induced resistance .
  • Metabolomics : Use LC-MS to correlate cytotoxicity with intracellular ATP/NAD+ depletion rates .

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